2,5-Dichloro-3-(difluoromethoxy)benzyl chloride
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is an organic compound characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a benzyl chloride moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,5-dichloro-3-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, often in continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.
Oxidation: Major products are benzaldehyde derivatives.
Reduction: The primary product is the corresponding benzyl alcohol.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)benzyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological targets. The compound can inhibit enzyme activity by reacting with nucleophilic residues in the active site, leading to the formation of stable adducts that block substrate binding and catalysis. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
2,5-Dichloro-3-(trifluoromethoxy)benzyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2,5-Dichloro-3-(methoxy)benzyl chloride: Contains a methoxy group instead of a difluoromethoxy group.
2,5-Dichloro-3-(fluoromethoxy)benzyl chloride: Features a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 2,5-Dichloro-3-(difluoromethoxy)benzyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2,5-dichloro-1-(chloromethyl)-3-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTLQMYWJFJBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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